

"Cladosporide B" chemical formula and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cladosporide B*

Cat. No.: *B1248386*

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Cladosporide B: A Technical Guide for Researchers

Fostoria, OH – November 12, 2025 – **Cladosporide B**, a naturally occurring macrolide, has demonstrated notable antimicrobial properties, positioning it as a compound of interest for further investigation in drug development. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and methodologies for its study, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

Cladosporide B is a 12-membered macrolide produced by fungi of the genus *Cladosporium*. Its fundamental properties are essential for understanding its biological interactions and for the design of future studies.

Property	Value	Reference
Chemical Formula	C ₁₂ H ₂₀ O ₄	[1]
Molecular Weight	228.28 g/mol	[1]
IUPAC Name	(3Z,5S,6S,12S)-5,6-dihydroxy-12-methyl-1-oxacyclododec-3-en-2-one	[1]
CAS Number	96443-55-9	[1]

Biological Activity: A Summary of Quantitative Data

Cladosporide B has shown inhibitory activity against both bacterial and fungal pathogens. The following table summarizes the key quantitative data reported in the literature.

Bioassay	Target Organism/Cell Line	Activity Metric	Result	Reference
Antibacterial Activity	Enterococcus faecalis	Minimum Inhibitory Concentration (MIC)	0.31 µg/mL	
Antifungal Activity	Aspergillus fumigatus	Zone of Inhibition (3 µg/disc)	11 mm	[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines standardized protocols for the investigation of **Cladosporide B**.

Isolation and Purification of Cladosporide B from Cladosporium sp.

A general workflow for the isolation and purification of macrolides like **Cladosporide B** from fungal cultures is presented below. This process typically involves solvent extraction followed by chromatographic separation.



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Caption: General workflow for the isolation and purification of **Cladosporide B**.

Methodology:

- Fermentation: *Cladosporium* sp. is cultured in a suitable liquid medium and incubated under optimal conditions to promote the production of secondary metabolites, including **Cladosporide B**.
- Extraction: The culture broth and mycelium are extracted with an organic solvent such as ethyl acetate. The organic phase is then collected and concentrated in vacuo to yield a crude extract.
- Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate). Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing **Cladosporide B** are pooled and further purified using high-performance liquid chromatography (HPLC) to obtain the pure compound.

Structural Elucidation: NMR and Mass Spectrometry

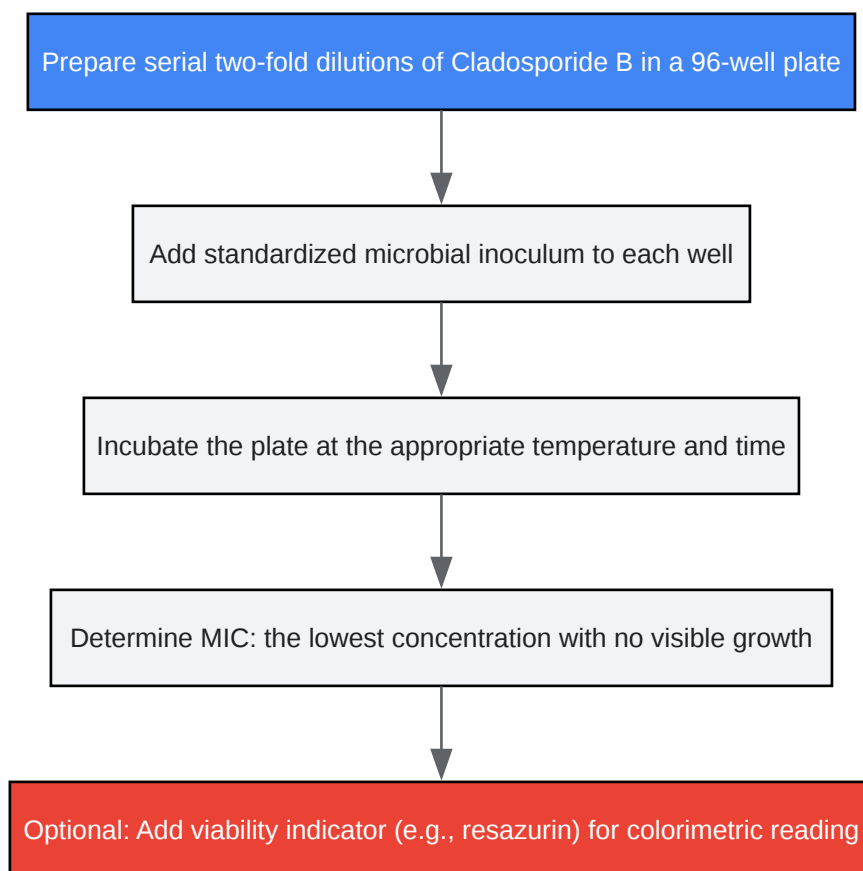
The definitive structure of **Cladosporide B** is determined using a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Experimental Parameters (General):

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl_3) or methanol (CD_3OD) as the solvent. 2D NMR experiments (COSY, HSQC, HMBC) are essential for assigning the proton and carbon signals and establishing the connectivity of the molecule.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of **Cladosporide B** against various microbial strains can be determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).



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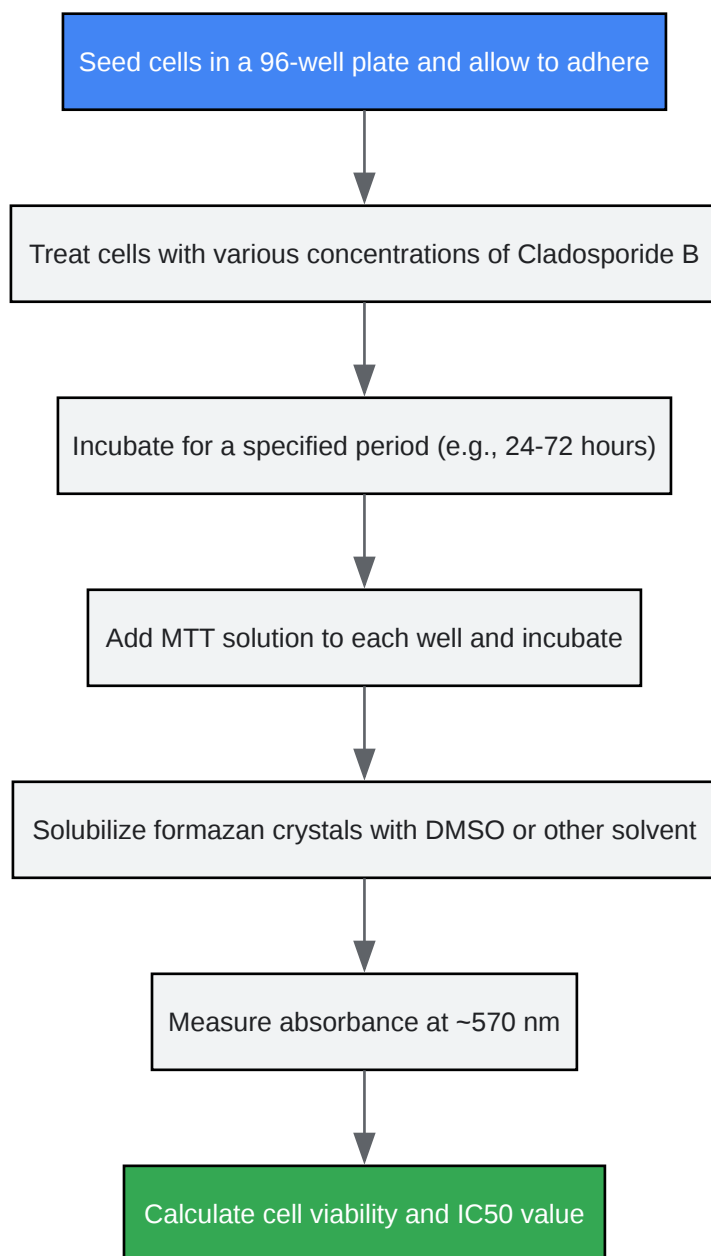
Caption: Workflow for the broth microdilution MIC assay.

Methodology:

- **Preparation of Dilutions:** A stock solution of **Cladosporide B** is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
- **Inoculation:** Each well is inoculated with a standardized suspension of the test microorganism.
- **Incubation:** The plate is incubated under conditions suitable for the growth of the test organism.
- **MIC Determination:** The MIC is visually determined as the lowest concentration of **Cladosporide B** that completely inhibits the visible growth of the microorganism. A viability indicator can be added to aid in the determination.

Cytotoxicity Assessment: MTT Assay

The potential cytotoxic effect of **Cladosporide B** on mammalian cell lines is a critical parameter for evaluating its therapeutic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.



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Caption: Workflow for the MTT cytotoxicity assay.

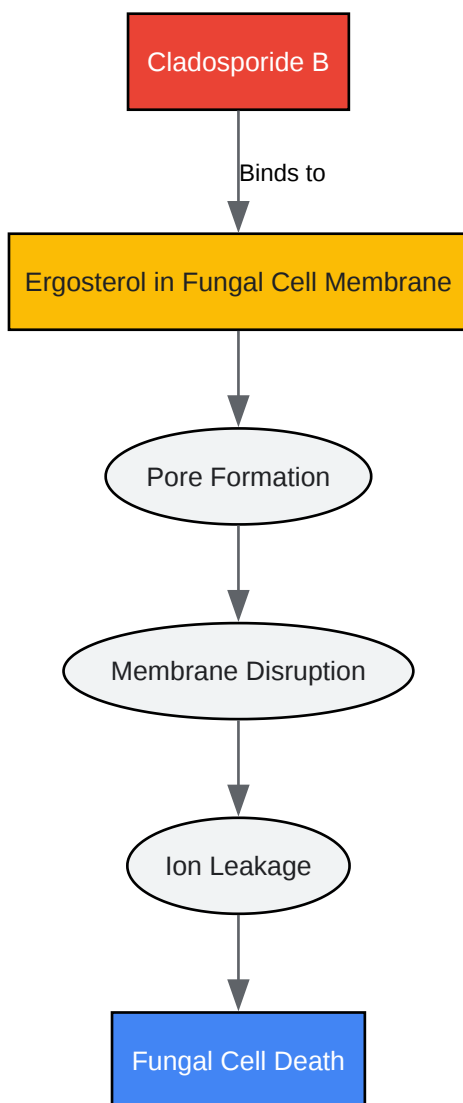
Methodology:

- Cell Seeding: Adherent cells are seeded into a 96-well plate and allowed to attach overnight.
- Compound Treatment: The cells are treated with a range of concentrations of **Cladosporide B**.

- Incubation: The plate is incubated for a predetermined duration.
- MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC_{50}) is then calculated from the dose-response curve.

Potential Mechanism of Action and Signaling Pathways

While the precise molecular targets of **Cladosporide B** are still under investigation, its activity as a macrolide antifungal suggests a likely interaction with the fungal cell membrane. Many antifungal macrolides function by binding to ergosterol, a key component of the fungal cell membrane, leading to pore formation, membrane disruption, and ultimately, cell death.



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- To cite this document: BenchChem. ["Cladosporide B" chemical formula and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1248386#cladosporide-b-chemical-formula-and-molecular-weight\]](https://www.benchchem.com/product/b1248386#cladosporide-b-chemical-formula-and-molecular-weight)

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